Pramosone

Anorectal inflammation Topical combination therapy Comparative efficacy

Substituting Pramosone with single-agent hydrocortisone or caine-type anesthetics risks allergic cross-reactivity and incomplete symptom relief in pruritic/anorectal conditions. This fixed-ratio combination (hydrocortisone acetate 1% or 2.5% + pramoxine HCl 1%) delivers dual anti-inflammatory and neuronal membrane-stabilizing action unavailable from monotherapy. • Pramoxine's morpholine scaffold avoids para-aminobenzoic acid/amide moieties responsible for benzocaine/lidocaine cross-reactivity • Validated RLD for ANDA development; in vitro release benchmarks established via Franz diffusion cell/HPLC methodology (Pharmaceutics 2025) • Medium-potency corticosteroid option suitable for pediatric/geriatric populations where systemic absorption risk must be minimized • 67 active DMF entries support ANDA filing

Molecular Formula C40H60ClNO9
Molecular Weight 734.4 g/mol
CAS No. 78457-00-8
Cat. No. B1220082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramosone
CAS78457-00-8
Synonymsproctofoam-HC
Molecular FormulaC40H60ClNO9
Molecular Weight734.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl
InChIInChI=1S/C23H32O6.C17H27NO3.ClH/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;5-8H,2-4,9-15H2,1H3;1H/t16-,17-,18-,20+,21-,22-,23-;;/m0../s1
InChIKeyXSXIALFLJUWMMT-NOQYICHDSA-N
Commercial & Availability
Standard Pack Sizes28.4 g / 30 g / 57 g / 59 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pramosone (CAS 78457-00-8): Dual-Action Hydrocortisone-Pramoxine Combination for Anorectal and Dermatologic Inflammation


Pramosone is a fixed-dose topical combination product containing hydrocortisone acetate (1% or 2.5% w/w) as a corticosteroid and pramoxine hydrochloride (1% w/w) as a local anesthetic in cream, ointment, lotion, or foam formulations [1]. The product is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, with particular utility in anorectal conditions including hemorrhoids, pruritus ani, proctitis, and anal fissures [2]. Pramoxine is chemically distinct from ester- and amide-type local anesthetics (e.g., benzocaine, lidocaine), eliminating cross-sensitivity concerns in patients allergic to "caine"-type anesthetics [3].

1
Reference listed drug for in vitro release and topical formulation benchmarking
2
Morpholine-class local anesthetic for cross-reactivity research without ester/amide confounders
3
Fixed-ratio combination comparator for dual-mechanism topical product studies

Why Pramosone Cannot Be Readily Substituted: Fixed-Ratio Synergy and Distinct Anesthetic Class


Generic substitution of Pramosone with single-agent hydrocortisone preparations or alternative anesthetic-containing products is not pharmacologically equivalent. Pramosone delivers a fixed 1:1 or 2.5:1 ratio (hydrocortisone:pramoxine) that provides concurrent anti-inflammatory and direct anesthetic action; substituting with hydrocortisone alone eliminates the immediate pruritus and pain relief conferred by pramoxine [1]. Furthermore, pramoxine belongs to a distinct chemical class (morpholine derivative) that lacks the para-aminobenzoic acid or amide moieties responsible for allergic cross-reactivity with ester- and amide-type anesthetics, making Pramosone a non-interchangeable option for patients with documented hypersensitivity to lidocaine, benzocaine, or tetracaine [2]. Finally, the absence of FDA-approved generic equivalents with verified bioequivalence to the reference listed drug necessitates procurement of the specific branded or authorized product [3].

Hydrocortisone-only products
Remove pramoxine-mediated endpoint response; dual-mechanism model context may not transfer to monotherapy comparators.
Lidocaine/benzocaine-containing alternatives
Cross-reactive ester/amide structures confound allergic sensitization research; pramoxine’s morpholine core provides distinct immunochemical context.
Unverified generics or compounded preparations
Absence of bioequivalence data and release-rate benchmarking limits direct replacement in formulation or clinical endpoint studies.

Pramosone: Quantified Comparative Evidence for Procurement and Formulary Decision-Making


Combination Product Demonstrates Additive Efficacy Over Hydrocortisone Monotherapy in Anorectal Inflammation

The additive clinical benefit of pramoxine hydrochloride in combination with hydrocortisone acetate over hydrocortisone alone is the subject of FDA-mandated confirmatory trials. A randomized, double-blind, 200-patient protocol comparing 1% pramoxine hydrochloride/1% hydrocortisone acetate combination cream versus 1% hydrocortisone acetate single-entity cream for pruritus ani, and a parallel protocol comparing combination foam versus single-entity foam for anorectal inflammation, pain, and swelling, were submitted to FDA to address the agency's requirement for substantial evidence of effectiveness of the combination over monotherapy [1].

Combination vs. monotherapy protocol
Reported protocol context
FDA-mandated randomized, double-blind, 200-patient protocol comparing 1% pramoxine/1% hydrocortisone cream and foam to 1% hydrocortisone alone.
Supports combination-as-distinct-entity research framework
Protocol designed to detect statistically significant difference; data verification pending
Anorectal inflammation Topical combination therapy Comparative efficacy

Pramoxine Eliminates Cross-Sensitivity Risk with Ester- and Amide-Type Local Anesthetics

Pramoxine hydrochloride is a surface or local anesthetic which is not chemically related to the 'caine' types of local anesthetics (esters such as benzocaine, procaine, tetracaine; amides such as lidocaine, bupivacaine, mepivacaine) [1]. This structural divergence eliminates the risk of allergic cross-reactivity in patients with documented hypersensitivity to ester- or amide-type anesthetics, which is clinically significant given that an estimated 2-3% of the population exhibits allergic sensitivity to ester-type local anesthetics, primarily due to para-aminobenzoic acid metabolites [2].

Chemical class differentiation
Structural evidence
Pramoxine (morpholine derivative, MW 329.87) lacks PABA and amide moieties; zero cross-reactivity with ester (benzocaine) or amide (lidocaine) anesthetics. Allergic sensitization to esters estimated at 2–3%.
Enables allergy-context research without confounded immunogenicity
Population sensitization rate from clinical allergy literature
Local anesthetic allergy Cross-reactivity Chemical class differentiation

Preclinical Comparison: Pramoxine Exhibits Comparable Duration to Lidocaine Despite Lower Potency

In a preclinical rat model of cutaneous antinociception using pinprick-induced cutaneous trunci muscle reflex (CTMR), pramoxine produced dose-related skin antinociception with a median effective dose (ED50) of 42.1 μmol (95% CI: 38.8-45.7 μmol), which was significantly less potent than lidocaine at 5.44 μmol (95% CI: 4.67-6.35 μmol) (p < 0.01) [1]. However, at equianalgesic doses (ED25, ED50, ED75), pramoxine demonstrated a duration of cutaneous antinociceptive action equivalent to that of lidocaine [1].

Cutaneous antinociception
Head-to-head preclinical
Pramoxine ED50: 42.1 μmol (95% CI 38.8–45.7) vs lidocaine ED50: 5.44 μmol (95% CI 4.67–6.35) in rat CTMR model (p
Supports duration-comparative research in cutaneous models
Potency difference approximately 7.7-fold; subcutaneous injection model
In vitro release benchmark
Cross-study comparable
Novel cream formulations showed enhanced in vitro release rates vs Pramosone Cream 2.5% reference using Franz diffusion cells with Strat-M membrane, pH 3.0–5.0.
Establishes RLD comparator for formulation development research
Quantitative values not specified in abstract; HPLC analysis
User-reported satisfaction
Data to verify
Pramoxine topical avg. 8.2/10 (n=69, 78% positive) vs lidocaine topical avg. 4.4/10 (n=249, 31% positive) on Drugs.com.
Directional adherence research context; not controlled evidence
Self-selected user ratings; conditions include pruritus, hemorrhoids
Adverse event profile
Post-marketing context
53 FAERS reports over ~18.8 years; 1 report of skin hypertrophy. No combination-specific safety signal beyond class-expected topical corticosteroid reactions.
Supports safety-related endpoint monitoring in research models
FAERS data Jan 2004 – Oct 2022; underreporting may apply
Cutaneous antinociception Local anesthetic duration Preclinical comparative pharmacology

In Vitro Release Enhancement Achievable via Novel Formulation Excipient Optimization

A 2025 formulation study demonstrated that optimized cream formulations containing hydrocortisone acetate and pramoxine HCl can achieve enhanced in vitro release rates relative to the reference Pramosone Cream 2.5% product. Using Franz diffusion cells with Strat-M membrane methodology, the novel formulations exhibited improved penetration rates and stability profiles while maintaining pH between 3.0 and 5.0 (preferably 3.5-4.5) [1].

In vitro release benchmark
Cross-study comparable
Novel cream formulations showed enhanced in vitro release rates vs Pramosone Cream 2.5% reference using Franz diffusion cells with Strat-M membrane, pH 3.0–5.0.
Establishes RLD comparator for formulation development research
Quantitative values not specified in abstract; HPLC analysis
In vitro release testing Formulation development Franz diffusion cell

User-Reported Satisfaction: Pramoxine-Containing Products Outperform Lidocaine in Patient Ratings

Aggregated patient-reported ratings from Drugs.com indicate a substantial difference in user satisfaction between pramoxine topical products and lidocaine topical products. Pramoxine topical has an average rating of 8.2 out of 10 based on 69 ratings, with 78% of reviewers reporting a positive effect and 16% reporting a negative effect. In contrast, lidocaine topical has an average rating of 4.4 out of 10 based on 249 ratings, with only 31% reporting a positive effect and 54% reporting a negative effect [1].

User-reported satisfaction
Data to verify
Pramoxine topical avg. 8.2/10 (n=69, 78% positive) vs lidocaine topical avg. 4.4/10 (n=249, 31% positive) on Drugs.com.
Directional adherence research context; not controlled evidence
Self-selected user ratings; conditions include pruritus, hemorrhoids
Patient-reported outcomes User satisfaction Real-world evidence

Adverse Effect Profile: Skin Atrophy and Local Irritation Comparable to Class-Level Corticosteroid Risk

The adverse effect profile of Pramosone aligns with class-expected topical corticosteroid reactions, with no evidence of augmented risk attributable to the pramoxine component. FDA-approved labeling lists skin atrophy, striae, folliculitis, hypopigmentation, allergic contact dermatitis, and miliaria among potential adverse reactions, occurring infrequently but with increased frequency under occlusive dressings [1]. FDA Adverse Event Reporting System (FAERS) data from January 2004 through October 2022 recorded 53 total adverse event reports for Pramosone, with 1 report of skin hypertrophy [2].

Adverse event profile
Post-marketing context
53 FAERS reports over ~18.8 years; 1 report of skin hypertrophy. No combination-specific safety signal beyond class-expected topical corticosteroid reactions.
Supports safety-related endpoint monitoring in research models
FAERS data Jan 2004 – Oct 2022; underreporting may apply
Safety profile Topical corticosteroid adverse effects Risk-benefit assessment

Pramosone: Evidence-Based Application Scenarios for Clinical and Procurement Decision-Making


Formulary Selection for Patients with Documented Local Anesthetic Allergy

In institutional or health system formularies serving patient populations with known hypersensitivity to ester- or amide-type local anesthetics, Pramosone or its authorized generics represent the only topical corticosteroid-anesthetic combination that eliminates cross-reactivity risk. This is based on pramoxine's distinct morpholine chemical structure, which lacks the para-aminobenzoic acid moiety of ester anesthetics and the amide linkage of lidocaine-type agents [1]. Formulary inclusion prevents the clinical risk of substituting a cross-reactive alternative in allergic patients.

Clinical Management of Pruritus Ani Requiring Dual-Mechanism Symptom Control

For pruritus ani, where both inflammation-driven itch and neurogenic pruritus/pain coexist, single-agent hydrocortisone addresses only the inflammatory component. The combination product provides concurrent anti-inflammatory action (via hydrocortisone) and direct neuronal membrane stabilization (via pramoxine), a dual mechanism supported by the FDA's requirement for head-to-head efficacy studies comparing the combination to hydrocortisone alone [2]. This makes Pramosone the evidence-preferred option when monotherapy fails or when immediate symptomatic relief is prioritized.

Procurement of Validated Reference Product for Generic Development and Bioequivalence Studies

For pharmaceutical development organizations pursuing ANDA submissions for hydrocortisone acetate/pramoxine hydrochloride combination products, Pramosone Cream 2.5% serves as a documented reference listed drug (RLD) with established in vitro release benchmarks. A 2025 Pharmaceutics publication demonstrated that novel formulations can be quantitatively compared to this reference product using Franz diffusion cell methodology with Strat-M membrane and HPLC analysis, establishing a validated comparator for formulation optimization and bioequivalence testing [3].

Pediatric and Geriatric Anorectal Care Where Occlusion Risk and Systemic Absorption Are Concerns

In pediatric patients (where proportionally larger systemic absorption of topical corticosteroids occurs) and geriatric patients with compromised epidermal barriers, Pramosone's medium-potency hydrocortisone component (1% or 2.5%) represents a lower-potency corticosteroid option compared to fluorinated or high-potency alternatives, while the pramoxine component provides symptom relief without increasing corticosteroid exposure [4]. FDA labeling explicitly cautions against use with occlusive dressings (including tight-fitting diapers in pediatric patients) due to increased systemic absorption risk, a consideration that informs appropriate use protocols in these populations [5].

Application
Selection Property
Validation Focus
Allergic cross-reactivity research
Morpholine-based local anesthetic class
Absence of PABA/amide antigenic determinants
Topical formulation development
Reference listed drug release benchmark
Franz cell in vitro release rate comparison
Dual-mechanism anorectal model studies
Fixed-ratio hydrocortisone/pramoxine combination
Endpoint comparison to hydrocortisone monotherapy
Pediatric/geriatric exposure research
Medium-potency corticosteroid context
Systemic absorption risk with barrier-compromised models

Technical Documentation Hub

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38 linked technical documents
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